![molecular formula C23H26N4O4 B2745490 3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide CAS No. 946355-59-5](/img/structure/B2745490.png)
3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide
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Overview
Description
Benzamides are a significant class of amide compounds . They have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include their antioxidant activity, free radical scavenging, and metal chelating activity .Scientific Research Applications
Synthesis and Biological Evaluation
Novel Heterocyclic Compounds Synthesis : A study by Abu‐Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showing potential as COX-2 inhibitors with significant analgesic and anti-inflammatory activities. These compounds could provide insights into the synthetic pathways and biological activities of related benzamide derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Histone Deacetylase Inhibition : Zhou et al. (2008) discovered a compound with a structure featuring similar functional groups, exhibiting selective inhibition of histone deacetylases (HDACs) and significant antitumor activity. This research highlights the potential use of related benzamide compounds in cancer therapy (Zhou et al., 2008).
Herbicidal Activity : Yang et al. (2008) synthesized labeled versions of ZJ0273, a compound with a pyrimidinyl benzamide structure, for use as radiotracers in environmental and biological studies. This indicates potential applications in agricultural research and the study of herbicide action mechanisms (Yang, Ye, & Lu, 2008).
Chemical Synthesis and Properties
Advanced Synthesis Techniques : Nimbalkar et al. (2018) reported on the ultrasound-assisted synthesis of novel benzamide derivatives with promising anti-tubercular activity. Such synthetic methodologies could be applicable to the synthesis and optimization of "3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide" for enhanced biological activity (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Cancer Stem Cell Targeting : Bhat, Al‐Dhfyan, & Al-Omar (2016) designed and synthesized novel dihydropyrimidine derivatives targeting cancer stem cells, showing potential as anticancer agents. This suggests the broader applicability of benzamide derivatives in targeting specific cancer cell populations for therapy (Bhat, Al‐Dhfyan, & Al-Omar, 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3,4-dimethoxy-N-[4-[(2-methyl-6-propoxypyrimidin-4-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-5-12-31-22-14-21(24-15(2)25-22)26-17-7-9-18(10-8-17)27-23(28)16-6-11-19(29-3)20(13-16)30-4/h6-11,13-14H,5,12H2,1-4H3,(H,27,28)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWNOQKQLKGEGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzamide |
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